molecular formula C14H14N3O4+ B12467122 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium

4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium

Cat. No.: B12467122
M. Wt: 288.28 g/mol
InChI Key: ZAAXWPZGYHRHQK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is a chemical compound with the molecular formula C14H14N3O4 This compound is characterized by the presence of a pyridinium ring, a carbamoyl group, and a nitrophenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium typically involves the following steps:

    Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium
  • 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride

Uniqueness

4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N3O4+

Molecular Weight

288.28 g/mol

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H13N3O4/c15-14(18)11-5-7-16(8-6-11)9-10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H-,15,18)/p+1

InChI Key

ZAAXWPZGYHRHQK-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC[N+]2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.